N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This article will delve into the detailed aspects of its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic route for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide involves several key steps:
Starting Materials: : The synthesis typically begins with benzo[d][1,3]dioxole and N,N-diethylsulfamoylbenzoyl chloride.
Reactions: : The first step involves the formation of a hydroxypropyl derivative from benzo[d][1,3]dioxole. This is followed by the reaction with N,N-diethylsulfamoylbenzoyl chloride under basic conditions to form the final product.
Conditions: : Typical reaction conditions include temperatures ranging from 25-50°C and reaction times of 12-24 hours.
Purification: : The product is usually purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory methods, optimizing reaction conditions for larger volumes, and ensuring consistent product quality. Techniques such as continuous flow reactors and automated purification systems might be employed.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation: : Can be oxidized using agents like chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: : Can be reduced using agents such as sodium borohydride to produce alcohol derivatives.
Substitution: : Can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents include sulfuric acid, hydrochloric acid, sodium hydroxide, and organic solvents like dichloromethane or ethanol. Major products of these reactions vary but typically include hydroxylated or alkylated derivatives.
Scientific Research Applications
Chemistry: : Used as a starting material for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The presence of the benzo[d][1,3]dioxole and sulfamoyl groups suggests potential interactions with biological pathways involving oxidative stress or enzyme inhibition. Further studies would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological or chemical properties. Similar compounds include:
Benzo[d][1,3]dioxole derivatives with different substituents.
N,N-diethylsulfamoyl derivatives with varying aromatic rings.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a sulfamoyl group, suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O6S
- Molecular Weight : 434.5 g/mol
- CAS Number : 1421451-88-8
The compound's structure can be visualized as follows:
Component | Structure |
---|---|
Benzo[d][1,3]dioxole | Benzo[d][1,3]dioxole |
Hydroxypropyl Group | -OH (attached to propyl chain) |
Sulfamoyl Group | -SO2-N(C2H5)2 |
The biological activity of this compound is primarily attributed to its ability to modulate ATP-binding cassette (ABC) transporters, which are critical in the pharmacokinetics of various drugs. These transporters are implicated in multiple diseases, including cancer and cystic fibrosis. The interaction with these proteins can enhance drug delivery and efficacy by altering the absorption and distribution of therapeutic agents.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : The benzo[d][1,3]dioxole moiety is known for its anticancer properties. Studies suggest that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : The sulfamoyl group may confer antimicrobial activity, making this compound a candidate for further exploration in treating infections.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds featuring the benzo[d][1,3]dioxole structure. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Case Study 2: Modulation of ABC Transporters
Another study focused on the modulation of ABC transporters by compounds with similar structural features. It was found that these compounds could enhance the bioavailability of chemotherapeutic agents by inhibiting transporter-mediated efflux, thereby increasing intracellular drug concentrations .
Summary of Biological Activities
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-3-23(4-2)30(26,27)17-8-5-15(6-9-17)21(25)22-12-11-18(24)16-7-10-19-20(13-16)29-14-28-19/h5-10,13,18,24H,3-4,11-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYMVWIPJBUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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